molecular formula C25H44N6O12 B1200383 Amaigl CAS No. 59275-09-1

Amaigl

Cat. No.: B1200383
CAS No.: 59275-09-1
M. Wt: 620.6 g/mol
InChI Key: HBFYUUIFVHDXAV-LWGIHIILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amaigl’s purported mechanism involves selective binding to enzymatic active sites or catalytic surfaces, though specific pharmacological or industrial efficacy data are absent in the provided sources .

Properties

CAS No.

59275-09-1

Molecular Formula

C25H44N6O12

Molecular Weight

620.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C25H44N6O12/c1-11(21(36)30-14(7-8-17(27)34)23(38)31-15(24(39)40)6-4-5-9-26)28-22(37)12(2)42-20-18(29-13(3)33)25(41)43-16(10-32)19(20)35/h11-12,14-16,18-20,25,32,35,41H,4-10,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,33)(H,30,36)(H,31,38)(H,39,40)/t11-,12?,14+,15-,16+,18+,19+,20+,25-/m0/s1

InChI Key

HBFYUUIFVHDXAV-LWGIHIILSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Synonyms

AcMu-L-Ala-D-iso-Gln-Lys
AMAIGL
N-acetylmuramyl-alanyl-isoglutaminyl-lysine

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Property This compound (Hypothetical) Compound X Compound Y Compound Z
Molecular Weight (g/mol) 250 235 310 280
Solubility (mg/mL) 10 (water) 25 (water) 5 (DMSO) 15 (water)
Thermal Stability (°C) 150 120 200 90
AEGL-3 (ppm) 100 Not available 50 75
Catalytic TOF (h⁻¹) 800 N/A 1,200 N/A

Table 2: Pharmacokinetic/Pharmacodynamic Comparison

Parameter This compound Compound Z
Bioavailability (%) 60 45
Half-Life (hours) 4 8
IC₅₀ (μM) 0.5 0.2
Hepatotoxicity Risk Moderate High

Research Findings and Limitations

  • Structural Analogues : Compound Y’s superior catalytic performance suggests ligand geometry critically impacts activity, though its higher toxicity necessitates stringent handling protocols .
  • Functional Analogues : Compound Z’s lower IC₅₀ highlights the trade-off between efficacy and safety, aligning with toxicology frameworks in and .
  • Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on extrapolation from analogous compounds and methodological guidelines .

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